molecular formula C21H20N2O6S B4053412 N-(7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2-methyl-5-nitrobenzenesulfonamide

N-(7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2-methyl-5-nitrobenzenesulfonamide

Cat. No.: B4053412
M. Wt: 428.5 g/mol
InChI Key: QTNPWKGJUWKPBA-UHFFFAOYSA-N
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Description

N-(7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2-methyl-5-nitrobenzenesulfonamide is a useful research compound. Its molecular formula is C21H20N2O6S and its molecular weight is 428.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 428.10420754 g/mol and the complexity rating of the compound is 801. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • A study focused on the synthesis and characterization of a similar sulfonamide molecule, detailing its structure and properties through spectroscopic tools and computational study. This research contributes to understanding the chemical and physical characteristics of sulfonamides like the one , which is crucial for their application in various scientific fields (Murthy et al., 2018).

Molecular Docking and Bioassay Studies

  • Another study explored the synthesis and crystal structure of a sulfonamide compound, including molecular docking studies to understand its interaction with enzymes. This type of research is significant for the development of new drugs and understanding the biological interactions of sulfonamides (Al-Hourani et al., 2016).

Reactivity and Interaction with Proteins

  • Research on the reactivity of a sulfonamide compound with proteins, using molecular dynamics simulations, provides insights into how these compounds interact at the molecular level. Such studies are vital for designing sulfonamide-based drugs and understanding their mechanism of action (Elchaninov & Aleksandrov, 2018).

Spectroscopic Studies for Biological Processes

  • Studies on compounds like Nitro Blue Tetrazolium, which are used for determining superoxide anion radical concentration, highlight the application of sulfonamide derivatives in biochemical assays and their potential in biological and medical research (Liu et al., 2009).

Properties

IUPAC Name

N-(7,7-dimethyl-9-oxo-6,8-dihydrodibenzofuran-2-yl)-2-methyl-5-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O6S/c1-12-4-6-14(23(25)26)9-19(12)30(27,28)22-13-5-7-17-15(8-13)20-16(24)10-21(2,3)11-18(20)29-17/h4-9,22H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTNPWKGJUWKPBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC3=C(C=C2)OC4=C3C(=O)CC(C4)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2-methyl-5-nitrobenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2-methyl-5-nitrobenzenesulfonamide
Reactant of Route 3
N-(7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2-methyl-5-nitrobenzenesulfonamide
Reactant of Route 4
Reactant of Route 4
N-(7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2-methyl-5-nitrobenzenesulfonamide
Reactant of Route 5
N-(7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2-methyl-5-nitrobenzenesulfonamide
Reactant of Route 6
N-(7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2-methyl-5-nitrobenzenesulfonamide

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